molecular formula C10H12INO2 B087288 Ethyl 2-(4-iodoanilino)acetate CAS No. 14108-76-0

Ethyl 2-(4-iodoanilino)acetate

Cat. No.: B087288
CAS No.: 14108-76-0
M. Wt: 305.11 g/mol
InChI Key: VEMDCCDETKYAEB-UHFFFAOYSA-N
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Description

Ethyl 2-(4-iodoanilino)acetate: is an organic compound with the molecular formula C10H12INO2 and a molecular weight of 305.12 g/mol . It is a derivative of aniline, where the aniline nitrogen is substituted with an ethyl acetate group and an iodine atom is attached to the para position of the benzene ring. This compound is primarily used in research settings, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-iodoanilino)acetate typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-iodoanilino)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki-Miyaura coupling reaction would yield a biaryl compound.

Scientific Research Applications

Ethyl 2-(4-iodoanilino)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-iodoanilino)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and the ethyl acetate group can influence the compound’s binding affinity and specificity to its molecular targets .

Comparison with Similar Compounds

  • Ethyl 2-(4-bromoanilino)acetate
  • Ethyl 2-(4-chloroanilino)acetate
  • Ethyl 2-(4-fluoroanilino)acetate

Comparison: Ethyl 2-(4-iodoanilino)acetate is unique due to the presence of the iodine atom, which can significantly affect its reactivity and interactions compared to its bromo, chloro, and fluoro analogs. The larger atomic radius and higher polarizability of iodine can lead to different chemical and biological properties .

Properties

IUPAC Name

ethyl 2-(4-iodoanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2/c1-2-14-10(13)7-12-9-5-3-8(11)4-6-9/h3-6,12H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMDCCDETKYAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351061
Record name ethyl 2-(4-iodoanilino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14108-76-0
Record name ethyl 2-(4-iodoanilino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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